Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl-
Description
Thieno[3,4-c]thiophene-2,5-5(IV),1,3,4,6-tetraphenyl- (CAS: 36516-81-1) is a sulfur-containing heterocyclic compound characterized by a fused thiophene backbone substituted with four phenyl groups at the 1, 3, 4, and 6 positions. Its InChIKey (ZIEILZXADXBUBP-UHFFFAOYSA-N) confirms its structural uniqueness, and it is listed with four suppliers globally, indicating its niche but specialized applications .
Properties
CAS No. |
36516-81-1 |
|---|---|
Molecular Formula |
C30H20S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1,3,4,6-tetraphenylthieno[3,4-c]thiophene |
InChI |
InChI=1S/C30H20S2/c1-5-13-21(14-6-1)27-25-26(29(31-27)23-17-9-3-10-18-23)30(24-19-11-4-12-20-24)32-28(25)22-15-7-2-8-16-22/h1-20H |
InChI Key |
ZIEILZXADXBUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(S2)C4=CC=CC=C4)C(=S=C3C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- involves several methodologies. One common approach is the cyclization of substituted thiophenes . The reaction conditions often include the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as dimethylacetamide (DMAc) . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic semiconductors and optoelectronic materials . In biology and medicine, it has shown potential as an antiviral, antitumor, and antimicrobial agent . The compound is also used in the development of organic field-effect transistors (OFETs), solar cells, and electroluminescent devices .
Mechanism of Action
The mechanism of action of thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- involves its interaction with molecular targets and pathways. The compound’s electron-rich structure allows it to participate in various electron transfer processes, which can modulate the activity of enzymes and receptors . In optoelectronic applications, the compound’s ability to stabilize quinoid resonance structures enhances its electronic properties, making it suitable for use in high-performance devices .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Thieno[3,4-c]thiophene-2,5-5(IV),1,3,4,6-tetraphenyl- with structurally related compounds:
Key Differences and Implications
Substituent Effects :
- Phenyl Groups (36516-81-1) : The tetraphenyl substitution likely increases steric hindrance, reducing solubility in polar solvents but enhancing thermal stability. This makes the compound suitable for solid-state devices like OFETs or sensors .
- Methylthio Groups (875344-78-8) : Methylthio substituents improve solubility and electron density, favoring charge transport in conductive polymers .
- Carbonitrile Groups (875344-79-9) : The strong electron-withdrawing nature of -CN groups facilitates n-type semiconductor behavior, critical for photovoltaic cells .
Electronic Properties: Thieno[3,4-c]thiophene derivatives generally exhibit tunable bandgaps due to substituent-induced modulation of π-conjugation. For example, phenyl groups (36516-81-1) may extend conjugation, while -CN groups (875344-79-9) lower the LUMO energy, enhancing electron-accepting capacity .
Synthetic Accessibility :
- The tetraphenyl derivative (36516-81-1) may require multi-step Suzuki coupling or Ullmann reactions for phenyl group installation, whereas methylthio or -CN derivatives can be synthesized via nucleophilic substitution or cyanation reactions .
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